(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 51154-06-4
VCID: VC21549343
InChI: InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC=CC1C(=O)O
Molecular Formula: C10H15NO4
Molecular Weight: 213,23 g/mole

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

CAS No.: 51154-06-4

Cat. No.: VC21549343

Molecular Formula: C10H15NO4

Molecular Weight: 213,23 g/mole

* For research use only. Not for human or veterinary use.

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid - 51154-06-4

Specification

CAS No. 51154-06-4
Molecular Formula C10H15NO4
Molecular Weight 213,23 g/mole
IUPAC Name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid
Standard InChI InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1
Standard InChI Key BMIGSRMSSCUMAZ-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC=CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC=CC1C(=O)O

Introduction

Structural Features and Specifications

Molecular Structure

The molecular structure of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid combines several key structural elements that contribute to its utility in organic synthesis:

  • A 2,5-dihydropyrrole ring system containing a double bond between C-3 and C-4

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

  • A carboxylic acid functionality at the C-2 position

  • An (S)-configuration at the stereogenic center (C-2)

The presence of these features provides multiple reactive sites for further chemical transformations, making this compound particularly valuable as a synthetic intermediate.

Chemical Specifications

The following table summarizes the key specifications of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid:

PropertyValue
CAS Number51154-06-4
Purity (Commercial)99%
Minimum Order (Commercial)1KG
Approximate Price (2022)$8.20/1KG
Supply StatusCommercially Available

Note: Specifications based on commercial supplier information as of 2022

Synthetic Methodologies

Ring-Closing Metathesis Approach

A particularly efficient synthesis of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been reported, starting from N-Boc-diallylamine . This synthetic route involves three key steps:

  • Ring-closing metathesis (RCM) to form the 2,5-dihydropyrrole ring

  • Directed alkoxycarbonylation using strong lithium bases and alkyl carbonates

  • Enzymatic kinetic resolution of the resulting racemate to obtain the enantiopure (S)-isomer

This methodology is notable for its efficiency and stereocontrol, providing a practical route to this valuable chiral building block .

Applications in Organic Synthesis

As a Building Block for Complex Molecules

The unique structure of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid makes it valuable as a building block in the synthesis of more complex molecules. The presence of the carboxylic acid functionality allows for further derivatization through amide formation, esterification, or reduction reactions. Additionally, the 2,5-dihydropyrrole core can undergo various transformations, including:

  • Functionalization of the C=C double bond through addition reactions

  • Derivatization of the protected nitrogen

  • Elaboration of the carboxylic acid group

These transformations make the compound useful in constructing diverse molecular architectures.

Related Compounds and Structural Analogs

Structural Variations and Derivatives

Several structurally related compounds appear in the chemical literature, illustrating the versatility of this molecular scaffold:

  • (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid (CAS: 90104-21-5) - A regioisomer with the double bond in a different position

  • tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 141293-14-3) - A related structure with a ketone functionality

  • N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) - The parent compound lacking the carboxylic acid group

These structural analogs share similar synthetic chemistry and may serve complementary roles in organic synthesis.

Comparative Properties

The following table compares key properties of (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid with structurally related compounds:

CompoundCAS NumberKey Structural FeaturePrimary Application
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid51154-06-42,5-dihydropyrrole with C-2 carboxylic acidChiral building block
(2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid90104-21-52,3-dihydropyrrole with C-2 carboxylic acidSynthetic intermediate
N-Boc-2,5-dihydro-1H-pyrrole73286-70-12,5-dihydropyrrole without carboxylic acidPrecursor in synthesis

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